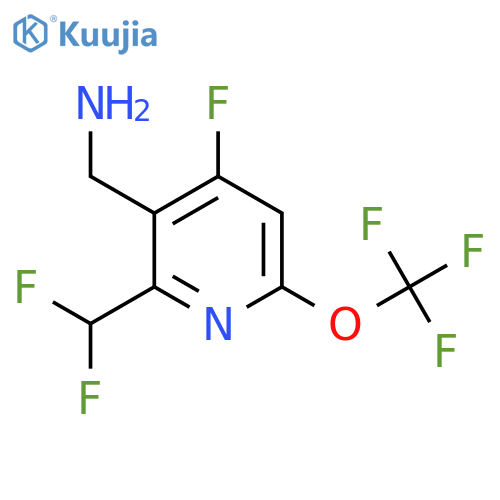

Cas no 1804314-73-5 (3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine)

1804314-73-5 structure

商品名:3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine

CAS番号:1804314-73-5

MF:C8H6F6N2O

メガワット:260.136462688446

CID:4829311

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H6F6N2O/c9-4-1-5(17-8(12,13)14)16-6(7(10)11)3(4)2-15/h1,7H,2,15H2

- InChIKey: RHOSFUTYGFNLRZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(N=C(C(F)F)C=1CN)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 249

- トポロジー分子極性表面積: 48.1

- 疎水性パラメータ計算基準値(XlogP): 2

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029098953-1g |

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine |

1804314-73-5 | 97% | 1g |

$1,549.60 | 2022-04-02 |

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

1804314-73-5 (3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine) 関連製品

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量